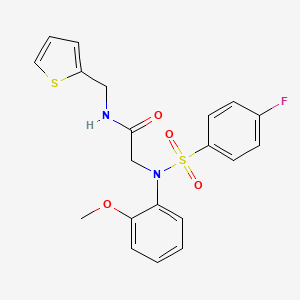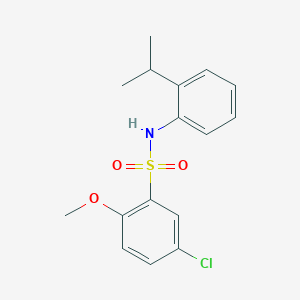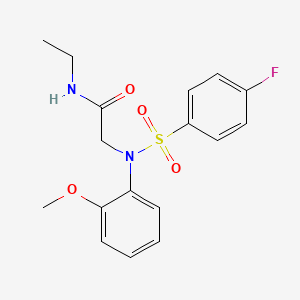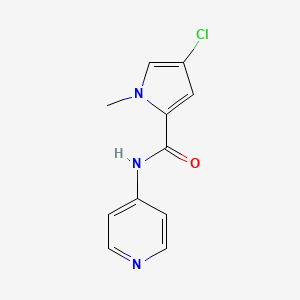
2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)-N-(thiophen-2-ylmethyl)acetamide, commonly known as FST-100, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. FST-100 belongs to the class of compounds known as protease inhibitors, which are molecules that inhibit the activity of proteases, enzymes that break down proteins.
Wirkmechanismus
FST-100 inhibits the activity of proteases by binding to the active site of the enzyme. This prevents the protease from breaking down proteins, which is essential for the replication of viruses such as HIV. FST-100 has also been shown to inhibit the activity of other proteases, including those involved in the development of cancer.
Biochemical and Physiological Effects:
FST-100 has been shown to have a range of biochemical and physiological effects. In addition to its antiviral and anticancer properties, FST-100 has also been shown to have anti-inflammatory effects. This makes it a promising candidate for the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of FST-100 is its specificity for proteases. This makes it a useful tool for studying the activity of these enzymes in the laboratory. However, one of the limitations of FST-100 is that it can be difficult to synthesize, which can limit its availability for research.
Zukünftige Richtungen
There are several potential future directions for research on FST-100. One area of interest is the development of new antiviral drugs based on FST-100. Another potential direction is the development of new anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of FST-100 and its potential applications in the treatment of cancer.
Synthesemethoden
The synthesis of FST-100 involves a multi-step process that begins with the reaction of 4-fluoroaniline with methanesulfonyl chloride to produce 4-fluorobenzenesulfonyl chloride. This intermediate is then reacted with 2-methoxyaniline to form 2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino). The final step involves the reaction of this intermediate with thiophen-2-ylmethylamine and acetic anhydride to produce FST-100.
Wissenschaftliche Forschungsanwendungen
FST-100 has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the primary areas of research has been in the treatment of viral infections, particularly those caused by the human immunodeficiency virus (HIV). FST-100 has been shown to inhibit the activity of HIV protease, which is essential for the replication of the virus. This makes FST-100 a promising candidate for the development of new antiviral drugs.
Eigenschaften
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c1-27-19-7-3-2-6-18(19)23(14-20(24)22-13-16-5-4-12-28-16)29(25,26)17-10-8-15(21)9-11-17/h2-12H,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCQYXNZWKJMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide](/img/structure/B7536829.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine](/img/structure/B7536836.png)
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-iodophenoxy)-N-prop-2-enylacetamide](/img/structure/B7536839.png)
![N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7536843.png)



![2,4-dichloro-5-fluoro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B7536880.png)

![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)
![N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7536909.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7536918.png)
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)